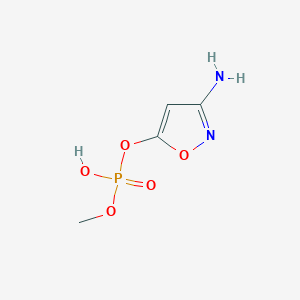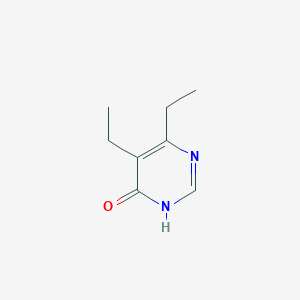
2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxazolone core, substituted with chloroacetyl and 4-chlorobenzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzoxazolone Core: The benzoxazolone core can be synthesized through the cyclization of o-aminophenol with carbonyl compounds under acidic conditions.
Introduction of Chloroacetyl Group: The chloroacetyl group is introduced via acylation reactions using chloroacetyl chloride in the presence of a base such as pyridine.
Addition of 4-Chlorobenzoyl Group: The final step involves the Friedel-Crafts acylation of the benzoxazolone core with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioethers.
Aplicaciones Científicas De Investigación
2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- involves its interaction with specific molecular targets. The chloroacetyl and 4-chlorobenzoyl groups are believed to play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
95923-42-5 |
|---|---|
Fórmula molecular |
C16H9Cl2NO4 |
Peso molecular |
350.1 g/mol |
Nombre IUPAC |
3-(2-chloroacetyl)-6-(4-chlorobenzoyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H9Cl2NO4/c17-8-14(20)19-12-6-3-10(7-13(12)23-16(19)22)15(21)9-1-4-11(18)5-2-9/h1-7H,8H2 |
Clave InChI |
QKOKEDXYAKODJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]-](/img/structure/B12910520.png)








![1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one](/img/structure/B12910586.png)
![1-[5,6-Bis(2-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12910595.png)



